Nitrothal-isopropyl Nitrothal-isopropyl Nitrothal-isopropyl (cas# 10552-74-6) is a compound useful in organic synthesis.
Nitrothal-isopropyl is a nitrobenzoic acid, an isopropyl ester and a diester.
Brand Name: Vulcanchem
CAS No.: 10552-74-6
VCID: VC21257492
InChI: InChI=1S/C14H17NO6/c1-8(2)20-13(16)10-5-11(14(17)21-9(3)4)7-12(6-10)15(18)19/h5-9H,1-4H3
SMILES: CC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC(C)C
Molecular Formula: C14H17NO6
Molecular Weight: 295.29 g/mol

Nitrothal-isopropyl

CAS No.: 10552-74-6

Cat. No.: VC21257492

Molecular Formula: C14H17NO6

Molecular Weight: 295.29 g/mol

* For research use only. Not for human or veterinary use.

Nitrothal-isopropyl - 10552-74-6

Specification

CAS No. 10552-74-6
Molecular Formula C14H17NO6
Molecular Weight 295.29 g/mol
IUPAC Name dipropan-2-yl 5-nitrobenzene-1,3-dicarboxylate
Standard InChI InChI=1S/C14H17NO6/c1-8(2)20-13(16)10-5-11(14(17)21-9(3)4)7-12(6-10)15(18)19/h5-9H,1-4H3
Standard InChI Key VJAWBEFMCIINFU-UHFFFAOYSA-N
SMILES CC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC(C)C
Canonical SMILES CC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC(C)C
Melting Point 65.0 °C

Introduction

Chemical Structure and Properties

Chemical Identification

Nitrothal-isopropyl is identified by specific chemical parameters that define its structure and properties:

ParameterValue
Chemical FormulaC₁₄H₁₇NO₆
CAS Registry Number10552-74-6
Average Molecular Mass295.291 g/mol
Monoisotopic Mass295.106 g/mol
IUPAC Name1,3-bis(propan-2-yl) 5-nitrobenzene-1,3-dicarboxylate
Traditional NameNitrothal-isopropyl
EINECS Number234-139-5

The compound's chemical structure includes isopropyl ester groups attached to a 5-nitrobenzene-1,3-dicarboxylate core, giving it distinctive chemical properties and reactivity patterns .

Physical Properties

The physical characteristics of nitrothal-isopropyl influence its behavior in environmental and laboratory settings:

PropertyValue
Melting Point65°C
Boiling Point397.9±22.0°C (Predicted)
Density1.210±0.06 g/cm³ (Predicted)
Flash Point100°C
Recommended Storage Temperature0-6°C

These physical properties are crucial for understanding how the compound behaves during application, storage, and in environmental conditions .

Structural Representation

The chemical structure of nitrothal-isopropyl can be represented using standard chemical notation systems:

Notation SystemRepresentation
SMILESCC(C)OC(=O)C1=CC(=CC(=C1)C(=O)OC(C)C)N(=O)=O
InChI IdentifierInChI=1S/C14H17NO6/c1-8(2)20-13(16)10-5-11(14(17)21-9(3)4)7-12(6-10)15(18)19/h5-9H,1-4H3
InChI KeyVJAWBEFMCIINFU-UHFFFAOYSA-N

These notations allow for standardized identification and computational analysis of the compound across different chemical databases and research platforms .

Classification and Taxonomy

Chemical Taxonomy

Nitrothal-isopropyl belongs to a specific hierarchical classification in chemical taxonomy:

Taxonomic LevelClassification
KingdomOrganic compounds
Super ClassBenzenoids
ClassBenzene and substituted derivatives
Sub ClassBenzoic acids and derivatives
Direct Parentm-Phthalate esters
Molecular FrameworkAromatic homomonocyclic compounds

The compound specifically belongs to the class of organic compounds known as m-phthalate esters, which are ester derivatives of m-phthalic acids based on a benzene 1,3-dicarboxylic acid skeleton .

Structural Features

The key structural features of nitrothal-isopropyl include:

  • A benzene core with three substituents

  • Two isopropyl ester groups at positions 1 and 3

  • A nitro group at position 5

  • The presence of six oxygen atoms distributed among the nitro and ester groups

  • No chiral centers, resulting in no stereoisomerism

These structural characteristics contribute to its chemical behavior, reactivity, and biological activity as a fungicide.

Applications in Agriculture

Fungicidal Activity

Nitrothal-isopropyl functions as a biocide specifically targeting fungi that affect agricultural crops. As a fungicide, it helps protect fruits and vegetables from fungal diseases that could otherwise reduce yield and quality. The compound is one of many chemical products used intensively in modern agricultural practices to maximize productivity .

Usage Patterns

The application of nitrothal-isopropyl follows specific patterns based on crop types, fungal threats, and environmental conditions. As with other fungicides, its use is often regulated to balance agricultural benefits with environmental and health considerations. The compound is part of the broader category of agricultural chemicals that have contributed significantly to increased agricultural output while raising concerns about environmental impacts .

Analytical Methods for Detection

Electrochemical Detection Method

A significant advancement in nitrothal-isopropyl analysis is the development of an electrochemical detection method using square wave adsorptive stripping voltammetry (SWAdSV). This method employs a hanging mercury drop electrode (HMDE) with specific parameters:

ParameterOptimal Value
Frequency200 Hz
Amplitude50 mV
Step Potential5 mV
Accumulation Time45 s
Accumulation Potential0.0 V

This method provides a linear calibration curve for nitrothal-isopropyl concentrations from 2.0 × 10⁻⁷ to 2.0 × 10⁻⁶ mol L⁻¹ with a detection limit of 3.46 × 10⁻⁸ mol L⁻¹ .

Method Validation

The electrochemical detection method has been validated with the following performance characteristics:

Performance CharacteristicValue
Detection Limit3.46 × 10⁻⁸ mol L⁻¹
Linear Range2.0 × 10⁻⁷ to 2.0 × 10⁻⁶ mol L⁻¹
Repeatability (RSD)5.5% (n = 6) at 6.0 × 10⁻⁷ mol L⁻¹

The method has been successfully validated for the detection of nitrothal-isopropyl in spiked environmental samples, demonstrating its applicability for environmental monitoring .

Analytical Significance

The development of sensitive analytical methods for nitrothal-isopropyl detection addresses the growing need for monitoring agricultural chemical residues in the environment. Electrochemical methods offer advantages including rapid analysis, high sensitivity, and relatively low cost compared to traditional chromatographic techniques. This advancement contributes to environmental protection efforts by enabling more efficient monitoring of fungicide levels in water samples .

Environmental and Health Implications

Environmental Persistence

As an agricultural fungicide, nitrothal-isopropyl has the potential to persist in various environmental compartments including water, soil, and river sediments. The development of specific analytical methods for its detection in water samples indicates concern about its environmental presence and potential impacts .

Health Considerations

Agricultural fungicides like nitrothal-isopropyl present potential health concerns related to residue accumulation in food products. The increased use of fungicides to protect fruits and vegetables raises questions about human exposure to these compounds through consumption of treated agricultural products. The development of sensitive detection methods supports efforts to monitor and control these potential exposures .

Regulatory Monitoring

The presence of nitrothal-isopropyl in environmental samples, particularly water, has prompted the development of monitoring methods to support regulatory oversight. The validation of analytical methods for environmental samples indicates ongoing efforts to assess and manage the environmental impacts of this fungicide .

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